molecular formula C8H7N5O2 B8349463 5-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrazine-2-carboxylic acid

5-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrazine-2-carboxylic acid

Cat. No. B8349463
M. Wt: 205.17 g/mol
InChI Key: YPOKFCFKXYIPNJ-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

A mixture of methyl 5-chloropyrazine-2-carboxylate (0.75 g), K2CO3 (1.8 g) and 3-methyl-1H-1,2,4-triazole (1.2 g) in N,N-dimethylformamide (6 mL) is heated to 100° C. overnight. Analysis of the crude mixture by LCMS shows saponified product. The product is acidified with 1N HCl and the precipitate is filtered and washed with water and diethyl ether to afford the title compound. LC (method 20): tR=1.21 min; Mass spectrum (APCI): m/z=206 [M+H]+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10]C)=[O:9])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].[CH3:18][C:19]1[N:23]=[CH:22][NH:21][N:20]=1.Cl>CN(C)C=O>[CH3:18][C:19]1[N:23]=[CH:22][N:21]([C:2]2[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=2)[N:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.2 g
Type
reactant
Smiles
CC1=NNC=N1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed with water and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C=N1)C=1N=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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